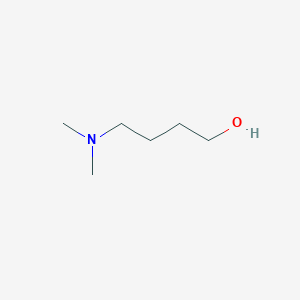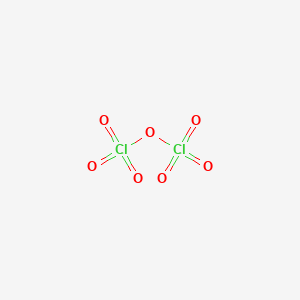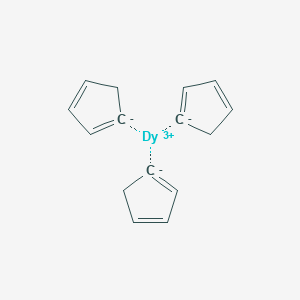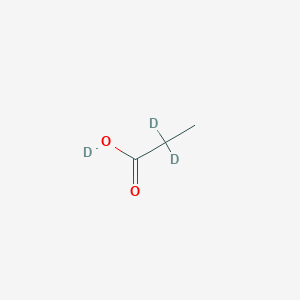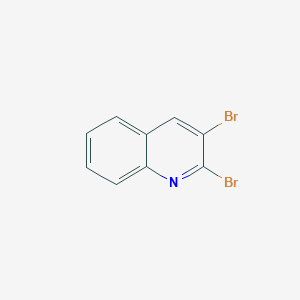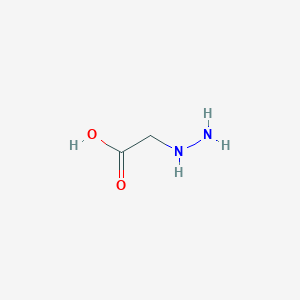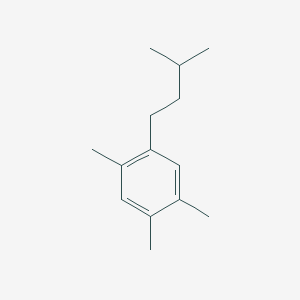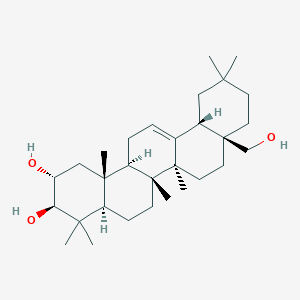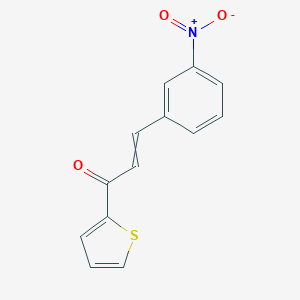
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Deoxyuridine monophosphate is synthesized through a multi-step process that begins with uridine monophosphate, the product of pyrimidine biosynthesis. The enzyme nucleoside monophosphate kinase converts uridine monophosphate and adenosine triphosphate to uridine diphosphate and adenosine diphosphate. In the presence of excess adenosine triphosphate, the enzyme ribonucleotide reductase initiates a chain reaction with uridine diphosphate, which catalyzes the formation of deoxyuridine diphosphate. This is then converted to deoxyuridine triphosphate and finally to deoxyuridine monophosphate via the addition or removal of phosphate groups .
化学反应分析
Deoxyuridine monophosphate undergoes several types of chemical reactions, including:
Oxidation: Deoxyuridine monophosphate can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form deoxyuridine.
Substitution: Deoxyuridine monophosphate can undergo substitution reactions, particularly in the presence of specific enzymes.
Common reagents and conditions used in these reactions include adenosine triphosphate, ribonucleotide reductase, and nucleoside monophosphate kinase. Major products formed from these reactions include deoxyuridine diphosphate, deoxyuridine triphosphate, and deoxythymidine monophosphate .
科学研究应用
Deoxyuridine monophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleotides.
Biology: Deoxyuridine monophosphate is essential in the study of DNA synthesis and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: Deoxyuridine monophosphate is used in the production of various biotechnological products.
作用机制
Deoxyuridine monophosphate exerts its effects primarily through its role as an intermediate in the biosynthesis of deoxythymidine monophosphate. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA synthesis. This process involves the transfer of a methyl group from methylenetetrahydrofolate to deoxyuridine monophosphate, resulting in the formation of deoxythymidine monophosphate and dihydrofolate .
相似化合物的比较
Deoxyuridine monophosphate is similar to other nucleotides such as uridine monophosphate and deoxythymidine monophosphate. it is unique in its role as an intermediate in the biosynthesis of deoxythymidine monophosphate. Other similar compounds include:
Uridine monophosphate: A precursor in the biosynthesis of deoxyuridine monophosphate.
Deoxythymidine monophosphate: The product of the conversion of deoxyuridine monophosphate by thymidylate synthase.
Deoxyuridine monophosphate’s uniqueness lies in its specific role in DNA nucleotide biosynthesis, making it a critical component in the study of DNA synthesis and repair mechanisms.
属性
CAS 编号 |
13982-55-3 |
|---|---|
分子式 |
C13H9NO3S |
分子量 |
259.28 g/mol |
IUPAC 名称 |
3-(3-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9NO3S/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H |
InChI 键 |
YNTQJIBSFGNMIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
同义词 |
1-(2-THIENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



